5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt, also known as this compound, is a useful research compound. Its molecular formula is C2H5ClN4O2S2 and its molecular weight is 216.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt is the enzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

The compound acts as an inhibitor of carbonic anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons .

Biochemical Pathways

By inhibiting carbonic anhydrase, the compound disrupts the balance of bicarbonate and protons in the body. This can affect various biochemical pathways, particularly those involving the transport of CO2 and the regulation of pH .

Pharmacokinetics

As a water-soluble compound , it is likely to be well-absorbed and distributed throughout the body.

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a variety of effects at the molecular and cellular level. These include diuretic and anticonvulsant activities, with little neurotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that hydration levels could impact its bioavailability and efficacy. Additionally, the compound’s stability might be affected by factors such as temperature and pH .

生化分析

Biochemical Properties

It is known to be an inhibitor of human carbonic anhydrase B (HCA-B) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Cellular Effects

Given its role as an inhibitor of HCA-B, it may influence cellular processes by modulating the activity of this enzyme .

Molecular Mechanism

As an inhibitor of HCA-B, it likely exerts its effects by binding to this enzyme and preventing it from catalyzing its normal reactions .

生物活性

5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride salt is a chemical compound that has garnered attention for its diverse biological activities, particularly as a carbonic anhydrase inhibitor. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

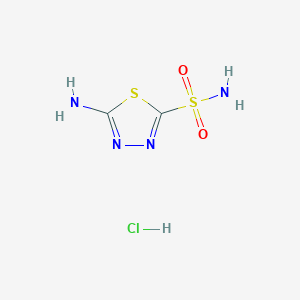

This compound is structurally related to other sulfonamide compounds, such as acetazolamide. The core structure consists of a thiadiazole ring with an amino group at the 5-position and a sulfonamide group at the 2-position. This configuration is critical for its biological activity.

The primary mechanism of action for 5-amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride is its inhibition of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to various physiological effects, including diuretic and anticonvulsant activities. The compound has been shown to inhibit several human CA isoforms (hCA I, II, IV, VII, IX, and XII) in the micromolar range, while exhibiting weaker inhibition against pathogenic beta and gamma CAs .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of this compound demonstrate cytostatic effects against various cancer cell lines. For instance, compounds derived from this scaffold showed potent activity against breast cancer cell lines with IC50 values as low as 1.47 μM .

Anticonvulsant and Diuretic Effects

The compound has been evaluated for its anticonvulsant properties and has shown significant efficacy in animal models. In studies comparing its effects to those of standard medications like acetazolamide and furosemide, it exhibited comparable diuretic effects by inhibiting renal carbonic anhydrase . The mechanism behind this diuretic effect involves increased urinary alkalinity and inhibition of sodium reabsorption in the nephron.

Study on Salts of 5-Amino-1,3,4-thiadiazole

A study characterized three different salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole (Hats) and evaluated their biological activities. These salts were found to exhibit both diuretic and anticonvulsant activities with minimal neurotoxicity. The study demonstrated that these salts could serve as effective CA inhibitors while also providing therapeutic benefits in epilepsy treatment .

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Hats Salt I | Carbonic Anhydrase Inhibitor | 12 | Effective against hCA I |

| Hats Salt II | Diuretic | N/A | Comparable to furosemide |

| Hats Salt III | Anticonvulsant | N/A | Minimal neurotoxicity observed |

化学反应分析

Derivatization via Condensation Reactions

The primary amine group enables Schiff base formation and nucleophilic substitutions.

2.1. Schiff Base Formation with Aromatic Aldehydes

Reaction with aldehydes (e.g., benzaldehyde derivatives) under acidic or solvent-free conditions:

Applications :

Schiff bases exhibit enhanced carbonic anhydrase inhibitory activity compared to the parent compound .

2.2. Cyclocondensation with α-Bromo Ketones

Reaction with bromoacetophenones forms imidazo[2,1-b]-1,3,4-thiadiazole sulfonamides:

| Substrate | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 2-Bromo-4′-fluoroacetophenone | Ethanol, reflux (6 hours) | Imidazo-thiadiazole sulfonamide derivative | 82% |

Significance :

These derivatives show potent anticonvulsant and diuretic properties .

Sulfonamide Functionalization

The sulfonamide group participates in nucleophilic acyl substitutions:

3.1. Benzoylation

Reaction with benzoyl chlorides forms N-benzoylated derivatives:

| Benzoyl Chloride | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | DCM, triethylamine, 0°C→RT | 5-Amino-2-(4-chlorobenzamido)-1,3,4-thiadiazole | 70% |

Applications :

Benzoylated derivatives are intermediates for acridine-based carbonic anhydrase inhibitors .

Coordination Chemistry

The sulfonamide and amine groups act as ligands for metal complexes:

| Metal Salt | Conditions | Complex | Biological Activity | References |

|---|---|---|---|---|

| Zn(NO₃)₂·6H₂O | Methanol, RT, 2 hours | [Zn(L)₂(H₂O)₂]·2H₂O | Enhanced CA-II inhibition (KI = 8 nM) |

Key Finding :

Metal complexes improve solubility and inhibitory potency against human carbonic anhydrase isoforms .

Stability and Decomposition

属性

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S2.ClH/c3-1-5-6-2(9-1)10(4,7)8;/h(H2,3,5)(H2,4,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEJBIVRSKOGNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)S(=O)(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。